TDI-6570

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

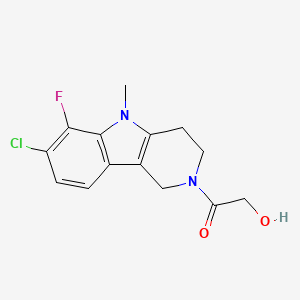

IUPAC Name |

1-(7-chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O2/c1-17-11-4-5-18(12(20)7-19)6-9(11)8-2-3-10(15)13(16)14(8)17/h2-3,19H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRXPYAADOGYND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CN(CC2)C(=O)CO)C3=C1C(=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TDI-6570: A Deep Dive into its Mechanism of Action as a cGAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-6570 has emerged as a critical research tool for investigating the role of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway in various pathological conditions, particularly neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks. This compound is a potent and specific small molecule inhibitor of murine cGAS, the primary sensor of cytosolic double-stranded DNA (dsDNA).[1] Its ability to cross the blood-brain barrier has made it particularly valuable in studying neuroinflammatory processes.[1]

Core Mechanism of Action: Inhibition of cGAS

The fundamental mechanism of action of this compound is the direct inhibition of the enzymatic activity of cyclic GMP-AMP synthase (cGAS). cGAS plays a pivotal role in the innate immune system by recognizing cytosolic dsDNA, a danger signal associated with infection, cellular damage, and certain cancers.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum. This initiates a downstream signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1]

This compound disrupts this pathway at its origin by inhibiting the catalytic function of cGAS, thereby preventing the production of cGAMP and subsequent downstream inflammatory signaling.

Signaling Pathway

The cGAS-STING signaling pathway and the point of intervention by this compound are illustrated below.

Quantitative Data

The efficacy and properties of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 | Species | Reference |

| cGAS | Biochemical Assay | 0.138 µM | Not Specified | [1] |

| cGAS | Cellular Assay (BV2 IfnB reporter line) | 1.64 µM | Mouse | [2] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Administration | Reference |

| Brain-to-Plasma Ratio | 1.97 | Mouse | Single 50 mg/kg IP injection | [2] |

| Half-life (Brain) | 12.4 hours | Mouse | Single 50 mg/kg IP injection | [2] |

| Half-life (Plasma) | 10.3 hours | Mouse | Single 50 mg/kg IP injection | [2] |

| Administration Route in Efficacy Studies | Formulated into chow diet | Mouse | Oral | [1][2] |

Table 3: In Vivo Efficacy of this compound in a P301S Tauopathy Mouse Model

| Endpoint | Effect of this compound Treatment | Quantitative Outcome | Mouse Model | Reference |

| Interferon-Stimulated Gene (ISG) Expression | Reduction in hippocampal ISG expression | Volcano plot showed downregulation of IFN-inducible genes.[2] | P301S Transgenic Mice | [2] |

| Synaptic Integrity | Rescued P301S-dependent synapse loss | Immunofluorescence staining showed preservation of PSD-95 (excitatory) and vGAT (inhibitory) synapses.[2] | P301S Transgenic Mice | [2] |

| Synaptic Plasticity | Increased Long-Term Potentiation (LTP) magnitude | Electrophysiological recordings demonstrated enhanced LTP.[2] | P301S Transgenic Mice | [2] |

| Cognitive Function | Protected against cognitive deficits | Specific quantitative data from behavioral tests not detailed in the provided search results. | P301S Transgenic Mice | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving this compound.

Biochemical cGAS Activity Assay (ATP Glo™ Assay)

This assay determines the enzymatic activity of cGAS by measuring the depletion of ATP in the reaction mixture as it is converted, along with GTP, into cGAMP. The remaining ATP is quantified using a luciferase-based reaction that produces a luminescent signal proportional to the ATP concentration.

Workflow Diagram:

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

-

Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl₂, and DTT.

-

Prepare a master mix of recombinant mouse cGAS enzyme and a dsDNA activator (e.g., herring testes DNA - HT-DNA) in the reaction buffer.

-

Prepare a master mix of ATP and GTP in the reaction buffer.

-

-

Assay Procedure:

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the cGAS/HT-DNA master mix to each well. Include a "no enzyme" control.

-

Initiate the reaction by adding the ATP/GTP master mix to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes) to allow for cGAMP synthesis.

-

-

Detection:

-

Equilibrate the plate to room temperature.

-

Add an equal volume of ATP Glo™ Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis (if using a cellular assay) and stabilize the luminescent signal.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to cGAS activity.

-

-

Data Analysis:

-

Calculate the percentage of cGAS inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Administration of this compound in a Mouse Model of Tauopathy

This protocol describes the chronic administration of this compound to P301S transgenic mice, a model of tauopathy, to assess its therapeutic potential.

Workflow Diagram:

Detailed Protocol:

-

Animal Model:

-

Use male and female P301S transgenic mice and their non-transgenic littermates as controls.

-

House the animals under standard laboratory conditions with ad libitum access to food and water.

-

-

Diet Formulation and Administration:

-

This compound is formulated into a standard chow diet at a specified concentration (e.g., 300 mg/kg of diet).

-

A control diet without the compound is used for the control group.

-

Begin the specialized diet at 6-7 months of age and continue for a duration of 3 months.

-

-

Behavioral and Cognitive Assessment:

-

At the end of the treatment period (9-10 months of age), subject the mice to a battery of behavioral tests to assess cognitive functions such as learning and memory (e.g., Morris water maze, novel object recognition) and motor function.

-

-

Tissue Collection and Processing:

-

Following behavioral testing, euthanize the mice and perfuse them with saline.

-

Collect the brains and dissect the hippocampus and cortex for various analyses.

-

-

Histological and Biochemical Analysis:

-

Immunohistochemistry: Process brain sections for immunostaining with antibodies against synaptic markers (e.g., PSD-95, vGAT) to quantify synaptic density.

-

Western Blotting: Prepare protein lysates from brain tissue to analyze the levels of key proteins in the cGAS-STING pathway (e.g., phosphorylated TBK1).

-

RT-qPCR: Isolate RNA from brain tissue to quantify the expression levels of interferon-stimulated genes (ISGs).

-

-

Electrophysiology:

-

Prepare acute hippocampal slices from a subset of mice to measure synaptic plasticity, specifically long-term potentiation (LTP), in the CA1 region.

-

-

Data Analysis:

-

Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between the this compound-treated and control groups.

-

Conclusion

This compound is a potent and specific inhibitor of mouse cGAS that effectively blocks the cGAS-STING signaling pathway. Its favorable pharmacokinetic profile, including brain permeability, allows for its use in in vivo studies of neurological disorders. Preclinical studies in a mouse model of tauopathy have demonstrated that this compound can mitigate neuroinflammation, preserve synaptic integrity and plasticity, and protect against cognitive decline. This comprehensive technical guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this compound in their investigations of the cGAS-STING pathway in health and disease.

References

TDI-6570: A Selective Murine cGAS Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-6570 is a potent and selective small molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS).[1][2] cGAS is a key cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), triggers the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other inflammatory cytokines.[1][2] Dysregulation of the cGAS-STING pathway is implicated in the pathogenesis of various autoimmune and neurodegenerative diseases.[1][2][3] this compound offers a valuable tool for researchers to investigate the role of cGAS in mouse models of these diseases. This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its use.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 1.64 µM | Mouse | BV2 IfnB Reporter Cell Line (HT-DNA stimulated) | [1] |

| IC50 | 30 nM | Mouse | Cell-free cGAMP production assay | [1] |

| IC50 | > 40 µM | Human | THP-1 Dual Reporter Cell Line | [3] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route of Administration | Vehicle | Mouse Strain | Reference |

| Brain-to-Plasma Ratio | 1.97 | Intraperitoneal | 0.5% methylcellulose, 0.2% Tween 80 in water | CD-1 | [1] |

| Half-life (Brain) | 12.4 hours | Intraperitoneal | 0.5% methylcellulose, 0.2% Tween 80 in water | CD-1 | [1] |

| Half-life (Plasma) | 10.3 hours | Intraperitoneal | 0.5% methylcellulose, 0.2% Tween 80 in water | CD-1 | [1] |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₄ClFN₂O₂ |

| Molecular Weight | 296.7 g/mol |

| Purity | ≥ 95% (UHPLC) |

| Solubility | 5 mg/ml in DMSO |

| CAS Number | 2287331-29-5 |

Signaling Pathway and Mechanism of Action

This compound acts as a direct inhibitor of mouse cGAS, preventing the synthesis of the second messenger cGAMP from ATP and GTP in the presence of cytosolic dsDNA. This inhibition blocks the downstream activation of STING, TBK1, and IRF3, ultimately leading to a reduction in type I interferon production.

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell-Free cGAS Activity Assay (ATP Depletion)

This assay measures the enzymatic activity of cGAS by quantifying the depletion of ATP in the reaction mixture as it is converted to cGAMP. The remaining ATP is measured using a luciferase-based reagent.

Materials:

-

Recombinant mouse cGAS protein

-

Herring Testes DNA (HT-DNA)

-

ATP and GTP solutions

-

Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂)

-

This compound

-

ATP Glo™ Luminescent Cell Viability Assay Kit

-

96-well white, opaque plates

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing reaction buffer, recombinant mouse cGAS, and HT-DNA.

-

Serially dilute this compound to the desired concentrations in the reaction buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Initiate the reaction by adding a mixture of ATP and GTP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding ATP Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cGAS inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.

Cellular cGAS Activity Assay (BV2 IFN-β Reporter Assay)

This assay utilizes a murine microglial cell line (BV2) engineered with a luciferase reporter gene under the control of the IFN-β promoter. Activation of the endogenous cGAS-STING pathway by a stimulus like transfected DNA leads to luciferase expression, which can be inhibited by this compound.

Materials:

-

BV2-IFNβ-Lucia™ reporter cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

HT-DNA

-

Transfection reagent (e.g., Lipofectamine™)

-

This compound

-

Luciferase assay reagent (e.g., QUANTI-Luc™)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed BV2-IFNβ-Lucia™ cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

-

Prepare HT-DNA-transfection reagent complexes according to the manufacturer's protocol.

-

Add the DNA complexes to the cells to stimulate the cGAS-STING pathway.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant and measure luciferase activity using a luciferase assay reagent and a luminometer.

-

Determine the IC50 of this compound by plotting the percentage of inhibition of luciferase activity against the inhibitor concentration.

Caption: Experimental workflows for determining this compound inhibitory activity.

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic properties of this compound in mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)

-

CD-1 mice (or other appropriate strain)

-

Blood collection tubes (with anticoagulant)

-

Saline for perfusion

-

Homogenization buffer for brain tissue

-

LC-MS/MS system for bioanalysis

Procedure:

-

Formulate this compound in the vehicle to the desired concentration.

-

Administer a single dose of the this compound formulation to mice via the desired route (e.g., intraperitoneal or oral gavage).

-

At predetermined time points (e.g., 0.5, 2, 4, 8, 24 hours) post-administration, collect blood samples.

-

At the same time points, euthanize the mice and perform transcardial perfusion with saline to remove blood from the brain.

-

Collect brain tissue.

-

Process blood samples to obtain plasma.

-

Homogenize brain tissue.

-

Extract this compound from plasma and brain homogenates.

-

Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as half-life and brain-to-plasma ratio.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of mouse cGAS with good brain permeability, making it an excellent tool for in vivo studies in mouse models of neuroinflammation and other cGAS-driven pathologies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in preclinical research settings. As with any experimental compound, it is recommended that researchers validate its activity and specificity in their own experimental systems.

References

The Role of TDI-6570 in the cGAS-STING Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and initiating a type I interferon (IFN) response. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as in the neuroinflammatory processes associated with neurodegenerative disorders. TDI-6570 has emerged as a potent and specific small molecule inhibitor of murine cGAS, offering a valuable tool for investigating the therapeutic potential of cGAS inhibition. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and its application in preclinical models of neurodegenerative disease.

Introduction to the cGAS-STING Pathway

The cGAS-STING signaling cascade is initiated by the binding of cytosolic dsDNA to cGAS. This binding event triggers a conformational change in cGAS, activating its enzymatic function. Activated cGAS catalyzes the synthesis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP. 2'3'-cGAMP then acts as a second messenger, binding to the STING protein located on the endoplasmic reticulum (ER). This binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other inflammatory genes.

This compound: A Potent Inhibitor of Murine cGAS

This compound is a small molecule inhibitor that specifically targets the murine cyclic GMP-AMP synthase (cGAS).[1][2] It has been identified as one of the most potent inhibitors for mouse cGAS and exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and good brain permeability.[1] Notably, this compound shows significant selectivity for mouse cGAS over human cGAS.[1] This species selectivity makes it a valuable tool for preclinical studies in mouse models of diseases where the cGAS-STING pathway is implicated.

Quantitative Data

The inhibitory activity and pharmacokinetic properties of this compound have been characterized in several studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Species | Reference |

| IC50 | 0.138 µM | Not Specified | Not Specified | |

| IC50 | 1.64 µM | HT-DNA-induced cGAS activation in BV2 IfnB reporter line | Mouse | [3] |

| IC50 | High nanomolar | Cell-free assay | Human | [4] |

| IC50 | > 40 µM | THP-1 dual cells | Human | [4] |

| Parameter | Value | Administration Route | Species | Reference |

| Brain-to-Plasma Ratio | 1.97 | Intraperitoneal | Mouse | [3] |

| Half-life (Brain) | 12.4 hours | Intraperitoneal | Mouse | [3] |

| Half-life (Plasma) | 10.3 hours | Intraperitoneal | Mouse | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro cGAS Enzyme Activity Assay (ATP Depletion)

This assay measures the enzymatic activity of cGAS by quantifying the depletion of ATP in the reaction mixture as it is converted to 2'3'-cGAMP.

Materials:

-

Recombinant mouse cGAS enzyme

-

Double-stranded DNA (dsDNA) (e.g., Herring Testes DNA)

-

ATP and GTP solutions

-

This compound

-

DMSO (vehicle control)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

ATP detection reagent (e.g., Kinase-Glo®)

-

96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the reaction buffer.

-

Add the this compound dilutions or DMSO to the appropriate wells.

-

Add recombinant mouse cGAS enzyme to all wells.

-

Initiate the reaction by adding a mixture of dsDNA, ATP, and GTP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the ATP detection reagent manufacturer's instructions.

-

Add the ATP detection reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cGAS inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cell-Based Reporter Assay (THP-1 Dual™ Reporter Cells)

This assay utilizes a human monocytic cell line (THP-1 Dual™) that is engineered to express reporter genes under the control of NF-κB and IRF-responsive promoters. This allows for the measurement of the downstream signaling effects of cGAS-STING pathway activation or inhibition.

Materials:

-

THP-1 Dual™ reporter cells

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

cGAS agonist (e.g., transfected dsDNA)

-

96-well cell culture plates

-

SEAP detection reagent (e.g., QUANTI-Blue™)

-

Luciferase detection reagent (e.g., QUANTI-Luc™)

-

Spectrophotometer and luminometer

Procedure:

-

Seed THP-1 Dual™ cells into a 96-well plate at an appropriate density.

-

Allow the cells to adhere overnight.

-

Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

-

Stimulate the cells by transfecting them with a cGAS agonist, such as dsDNA.

-

Incubate the plate at 37°C in a CO₂ incubator for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the activity of the secreted embryonic alkaline phosphatase (SEAP) reporter by adding a SEAP detection reagent and measuring absorbance.

-

Measure the activity of the secreted luciferase reporter by adding a luciferase detection reagent and measuring luminescence.

-

Calculate the percentage of inhibition of NF-κB and IRF signaling for each this compound concentration and determine the IC50 values.

In Vivo Efficacy in a Mouse Model of Tauopathy (P301S Transgenic Mice)

This protocol describes the oral administration of this compound formulated in chow to evaluate its therapeutic effects in a transgenic mouse model of tauopathy.

Materials and Animals:

-

P301S tau transgenic mice and wild-type littermates

-

This compound

-

Standard mouse chow

-

Equipment for behavioral testing (e.g., Morris water maze)

-

Reagents and equipment for tissue processing, histology, and molecular analysis (e.g., qPCR, Western blotting)

Procedure:

-

House P301S transgenic mice and their wild-type littermates under standard laboratory conditions.

-

At a specified age (e.g., 6 months), randomly assign mice to either a control diet or a diet containing this compound (e.g., 600 mg/kg of chow).

-

Provide the respective diets and water ad libitum for a defined period (e.g., 3 months).

-

Monitor the health and body weight of the mice regularly.

-

Towards the end of the treatment period, conduct behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory.

-

Following the final behavioral tests, euthanize the mice and collect brain tissue.

-

Process the brain tissue for various analyses:

-

Histology: Assess tau pathology, synaptic density, and neuroinflammation.

-

Gene Expression Analysis (qPCR): Measure the expression of IFN-stimulated genes (ISGs) to confirm target engagement and pathway inhibition.[3]

-

Protein Analysis (Western Blotting): Quantify levels of key proteins in the cGAS-STING pathway and markers of neurodegeneration.

-

-

Analyze the data to determine the effects of this compound on cognitive function, pathology, and relevant molecular markers.

Conclusion

This compound is a valuable research tool for elucidating the role of the cGAS-STING pathway in health and disease. Its potency and specificity for murine cGAS, combined with its favorable pharmacokinetic profile, make it particularly well-suited for in vivo studies in mouse models. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other cGAS inhibitors. Further research utilizing such tools will be instrumental in validating cGAS as a therapeutic target for a range of inflammatory and neurodegenerative conditions.

References

- 1. Tau activation of microglial cGAS–IFN reduces MEF2C-mediated cognitive resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of TDI-6570 on Type I Interferon Responses: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-6570 is a potent and specific small-molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS), a critical cytosolic DNA sensor that plays a central role in the innate immune system. Activation of the cGAS-STIMulator of Interferon Genes (STING) pathway by cytosolic double-stranded DNA (dsDNA) leads to the production of type I interferons (IFNs) and other inflammatory cytokines. Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and neurodegenerative diseases. This document provides a detailed technical guide on the effects of this compound on type I IFN responses, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use and assessment, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The innate immune system relies on pattern recognition receptors (PRRs) to detect molecular patterns associated with pathogens or cellular damage. Cyclic GMP-AMP synthase (cGAS) is a key PRR that recognizes cytosolic dsDNA, a danger signal indicative of viral or bacterial infection, mitochondrial damage, or genomic instability.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1][2][3] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum.[1][2] This activation triggers a signaling cascade culminating in the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the subsequent transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory genes.[1]

Chronic activation of the cGAS-STING pathway can lead to detrimental inflammatory responses, contributing to the pathology of several diseases. Consequently, inhibitors of this pathway are of significant therapeutic interest. This compound has emerged as a valuable research tool for studying the role of cGAS in mouse models of disease.[2] This guide delves into the specifics of this compound's inhibitory action on type I interferon responses.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of mouse cGAS. By binding to the enzyme, it prevents the synthesis of cGAMP, thereby blocking the initiation of the downstream signaling cascade that leads to type I interferon production. This targeted inhibition makes this compound a specific tool for dissecting the role of cGAS in various physiological and pathological processes in murine systems. It is important to note that this compound is specific for mouse cGAS and does not efficiently inhibit human cGAS.[2] An analogous compound, TDI-8246, has been developed for studying the human cGAS-STING pathway.

The following diagram illustrates the cGAS-STING signaling pathway and the point of intervention for this compound.

Quantitative Data

The inhibitory potency of this compound on mouse cGAS has been quantified in various studies. The following tables summarize the available quantitative data.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Mouse cGAS | Cell-based IFNβ reporter assay | 1.64 µM | [4] |

| TDI-8246 | Human cGAS | Cell-free ATP depletion assay | 81.23 nM | [4] |

Table 1: In Vitro Inhibitory Activity of this compound and its Human Analog TDI-8246

| Compound | Animal Model | Dose and Administration | Observed Effect | Reference |

| This compound | P301S Tau Transgenic Mice | 600 mg/kg in chow diet | Reduced expression of interferon-stimulated genes in the hippocampus. | [4] |

| This compound | C57BL/6 Mice | 50 mg/kg intraperitoneal injection | Brain-to-plasma ratio of 1.97, brain half-life of 12.4 hours. | [4] |

Table 2: In Vivo Administration and Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on type I interferon responses.

In Vitro Inhibition of cGAS Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mouse cGAS activity.

Principle: cGAS activity can be measured by quantifying the depletion of ATP during the synthesis of cGAMP. The remaining ATP can be quantified using a luciferase-based assay.

Materials:

-

Recombinant mouse cGAS protein

-

Herring Testis DNA (HT-DNA)

-

ATP and GTP

-

This compound

-

ATP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.5)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant mouse cGAS, and HT-DNA.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding a mixture of ATP and GTP.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP concentration using the ATP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percentage of cGAS activity inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay for Type I Interferon Response

Objective: To measure the effect of this compound on dsDNA-induced type I interferon production in mouse macrophage cells.

Principle: An IFNβ-luciferase reporter cell line can be used to quantify the production of IFN-β in response to cGAS activation.

Materials:

-

BV2 IFNβ–luciferase reporter cell line

-

Herring Testis DNA (HT-DNA) or other dsDNA stimulus

-

Lipofectamine 2000 or other transfection reagent

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

96-well cell culture plates

Procedure:

-

Seed the BV2 IFNβ–luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Prepare a complex of HT-DNA and Lipofectamine 2000 in serum-free medium according to the manufacturer's instructions.

-

Add the DNA-lipofectamine complex to the cells and incubate for a specified time (e.g., 16 hours).

-

Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

-

Normalize the luciferase signal to cell viability if necessary (e.g., using a CellTiter-Glo® Luminescent Cell Viability Assay).

-

Plot the dose-response curve and calculate the IC50 value.

The following diagram outlines the general workflow for assessing the cellular activity of this compound.

References

- 1. Mechanism and therapeutic potential of targeting cGAS-STING signaling in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tau activation of microglial cGAS–IFN reduces MEF2C-mediated cognitive resilience - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TDI-6570 in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-6570 is a potent and specific small-molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA).[1] In the context of neurodegenerative diseases, the accumulation of pathological proteins, such as tau, can lead to mitochondrial dysfunction and the release of mitochondrial DNA (mtDNA) into the cytosol.[2] This self-DNA is then detected by cGAS in microglia, the resident immune cells of the brain, triggering the cGAS-STING signaling pathway.[2] Activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, driving neuroinflammation and contributing to synaptic loss and cognitive decline.[1][2] this compound, due to its high gastrointestinal absorption and brain permeability, serves as a critical tool for studying the role of the cGAS-STING pathway in mouse models of neuroinflammation and for evaluating the therapeutic potential of cGAS inhibition.[1]

Mechanism of Action

This compound exerts its inhibitory effect by targeting the enzymatic activity of cGAS. By blocking cGAS, this compound prevents the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP in response to cytosolic dsDNA.[2] The absence of cGAMP precludes the activation of the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein. Consequently, the downstream signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) is halted. This ultimately prevents the nuclear translocation of phosphorylated IRF3 and the subsequent transcription of IFN-I and other inflammatory genes.[1][2]

Data Presentation

Table 1: In Vitro and In Vivo Properties of this compound

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 1.64 µM | Mouse | Cell-based (BV2 IfnB reporter line) | [2] |

| Brain-to-Plasma Ratio | 1.97 | Mouse | Pharmacokinetic analysis | [2] |

| Half-life (Brain) | 12.4 hours | Mouse | Pharmacokinetic analysis | [2] |

| Half-life (Plasma) | 10.3 hours | Mouse | Pharmacokinetic analysis | [2] |

| Toxicity | No substantial toxicity up to 100 µM | Mouse | Primary neuron, microglia, and astrocyte cultures | [1][2] |

Table 2: In Vivo Efficacy of this compound in a P301S Tauopathy Mouse Model

| Endpoint | Effect of this compound Treatment | Experimental Assay |

| Cognitive Function | Rescued deficits in novel object recognition | Behavioral testing |

| Synaptic Plasticity | Increased magnitude of long-term potentiation (LTP) in the CA1 region | Electrophysiology |

| Synapse Integrity | Rescued P301S-dependent loss of excitatory (PSD-95) and inhibitory (vGAT) synapses | Immunohistochemistry |

| Neuroinflammation | Reduced expression of interferon-stimulated genes in the hippocampus | Gene expression analysis |

Table 3: Properties of TDI-8246 (Human cGAS Inhibitor Analog)

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 81.23 nM (8.123 x 10⁻⁸ M) | Human | Cell-free (ATP depletion assay) | [2] |

| Cellular Activity | Blocked STING phosphorylation and IFN-inducible cytokine (CXCL10, CCL5) production in response to tau fibrils in human iPSC-derived microglia (at 20 µM) | Cell-based assay | [2][3] |

Experimental Protocols

In Vivo Administration of this compound in a Tauopathy Mouse Model

-

Animal Model: P301S transgenic mice, which overexpress the P301S mutant human tau protein and develop age-dependent tau pathology and cognitive deficits.

-

Compound Formulation: this compound is formulated into a standard chow diet at a concentration of 150 mg of this compound per kg of diet.

-

Dosing Regimen: 6-month-old P301S mice are fed the this compound-containing chow or a control diet ad libitum for a duration of 3 months.

-

Outcome Measures:

-

Behavioral Analysis: Cognitive function is assessed using the novel object recognition test. An increase in the time spent exploring the novel object compared to the familiar one indicates improved recognition memory.

-

Electrophysiology: Long-term potentiation (LTP) in the hippocampal CA1 region is measured to assess synaptic plasticity.

-

Immunohistochemistry: Brain sections are stained for synaptic markers such as PSD-95 (excitatory synapses) and vGAT (inhibitory synapses) to quantify synaptic density.

-

Gene Expression Analysis: RNA is extracted from hippocampal tissue to measure the expression levels of interferon-stimulated genes by RT-qPCR or RNA sequencing.

-

Cell-Free cGAS Activity Assay

-

Principle: This assay measures the enzymatic activity of cGAS by quantifying the depletion of ATP during the synthesis of cGAMP.

-

Reagents:

-

Recombinant mouse or human cGAS protein.

-

ATP and GTP.

-

Double-stranded DNA (e.g., herring testes DNA - HT-DNA) as a cGAS activator.

-

This compound or TDI-8246 at various concentrations.

-

ATP detection reagent (e.g., ATP Glo assay).

-

-

Procedure:

-

In a multi-well plate, combine the reaction buffer, dsDNA, ATP, and GTP.

-

Add the cGAS inhibitor (this compound or TDI-8246) at desired concentrations.

-

Initiate the reaction by adding the recombinant cGAS enzyme.

-

Incubate at room temperature to allow for cGAMP synthesis.

-

Stop the reaction and measure the remaining ATP concentration using a luminescence-based ATP detection kit.

-

The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

In Vitro Assessment of cGAS-STING Pathway Activation in Microglia

-

Cell Culture: Primary mouse microglia or human iPSC-derived microglia are cultured.

-

Stimulation: Cells are treated with pathogenic tau fibrils to induce the release of mitochondrial DNA and activate the cGAS-STING pathway.

-

Inhibitor Treatment: Cells are pre-treated with this compound (for mouse cells) or TDI-8246 (for human cells) before the addition of tau fibrils.

-

Endpoint Analysis:

-

Cytokine Measurement: The levels of IFNβ, CXCL10, and CCL5 in the cell culture supernatant are quantified using ELISA or multiplex assays (e.g., MAGPIX).

-

Western Blotting: Cell lysates are analyzed by Western blot to detect the phosphorylation of STING and TBK1, which are markers of pathway activation.

-

Mandatory Visualization

Caption: Signaling pathway of tau-induced neuroinflammation via cGAS-STING and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of tauopathy.

References

The Discovery and Development of TDI-6570: A Potent and Selective Murine cGAS Inhibitor for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-6570 is a potent and selective small molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA) that activates the innate immune system. Dysregulation of the cGAS-STING (Stimulator of Interferon Genes) pathway is implicated in the pathogenesis of various neurodegenerative diseases, making cGAS a compelling therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols.

Introduction

The innate immune system plays a crucial role in host defense against pathogens. The cGAS-STING signaling pathway is a central component of this system, responsible for detecting the presence of cytosolic dsDNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates STING. This leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, initiating a robust immune response.

While essential for immunity, chronic activation of the cGAS-STING pathway by self-DNA can lead to detrimental autoinflammatory and autoimmune conditions. Emerging evidence has increasingly linked aberrant cGAS activation to the neuroinflammatory processes observed in neurodegenerative disorders such as Alzheimer's disease. In these conditions, the accumulation of pathological protein aggregates, like tau, can induce mitochondrial DNA leakage into the cytosol, triggering a cGAS-dependent inflammatory cascade that contributes to neuronal damage and cognitive decline.[1]

This has spurred the development of small molecule inhibitors of cGAS as potential therapeutic agents. This compound, a tetrahydro-pyrido[4,3-b]indole derivative, has emerged as a valuable tool compound for preclinical research in this area. It exhibits high potency and selectivity for murine cGAS, good oral bioavailability, and the ability to penetrate the blood-brain barrier.

Discovery and Development

The development of this compound arose from efforts to identify potent and specific inhibitors of cGAS. While detailed structure-activity relationship (SAR) studies for this specific compound are not extensively published in the public domain, the tetrahydro-pyrido[4,3-b]indole scaffold is a known pharmacophore for kinase inhibitors and other biologically active molecules. It is likely that a high-throughput screening campaign followed by medicinal chemistry optimization, focusing on improving potency, selectivity, and pharmacokinetic properties, led to the identification of this compound.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the murine cGAS enzyme. By binding to cGAS, it prevents the synthesis of cGAMP, the crucial second messenger required for the activation of the downstream STING protein. This blockade of the cGAS-STING pathway effectively suppresses the production of type I interferons and other inflammatory cytokines that are induced by cytosolic dsDNA.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₄ClFN₂O₂ | [2] |

| Molecular Weight | 296.7 g/mol | [2] |

| Synonyms | 1-(7-chloro-6-fluoro-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-one | [2] |

| CAS Number | 2287331-29-5 | [2] |

Table 2: In Vitro and In Vivo Potency of this compound

| Parameter | Species | Assay Type | Value | Reference |

| IC₅₀ (cGAS activity) | Mouse | Cellular (BV2 cells) | 1.64 µM | [1] |

| Working Concentration | Mouse | In vitro cellular assays | 0.01 - 1 µM | [2] |

| Selectivity | Human | Cellular (THP1-Dual™) | Inefficient inhibitor | [2] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Brain-to-Plasma Ratio | 1.97 | [1] |

| Half-life (Brain) | 12.4 hours | [1] |

| Half-life (Plasma) | 10.3 hours | [1] |

| Administration Route | Oral (in chow) | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro cGAS Activity Assay (Cell-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cellular context using a reporter cell line.

Objective: To measure the dose-dependent inhibition of cGAS activity by this compound in murine cells.

Cell Line: BV2 murine microglia cells stably expressing an IFN-β promoter-luciferase reporter construct.

Materials:

-

BV2-IFN-β-Luciferase reporter cells

-

This compound

-

Herring Testis DNA (HT-DNA) or other suitable dsDNA stimulus

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed BV2-IFN-β-Luciferase cells in a 96-well plate at a density that allows for optimal growth and stimulation.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Compound Treatment: Add the diluted this compound to the cells and incubate for a predetermined time (e.g., 1 hour).

-

dsDNA Stimulation: Transfect the cells with HT-DNA to stimulate cGAS activity.

-

Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 18-24 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Plot the luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Efficacy Study in a Mouse Model of Tauopathy

This protocol outlines an in vivo study to evaluate the therapeutic potential of this compound in the P301S transgenic mouse model of tauopathy.

Objective: To assess the effect of this compound on neuroinflammation, synaptic integrity, and cognitive function in a mouse model of Alzheimer's disease.

Animal Model: P301S transgenic mice, which express a mutant form of human tau and develop age-dependent neurofibrillary tangles and cognitive deficits.

Materials:

-

P301S transgenic mice and wild-type littermates

-

This compound formulated in chow

-

Standard mouse chow (control diet)

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

-

Equipment for tissue collection and processing (histology, Western blotting, etc.)

Procedure:

-

Animal Acclimation and Grouping: Acclimate P301S and wild-type mice to the housing conditions. Randomly assign mice to control and treatment groups.

-

Dietary Administration: At a specified age (e.g., 6-7 months), provide mice with either the control chow or the this compound-formulated chow ad libitum for a defined period (e.g., 3 months).

-

Behavioral Testing: Towards the end of the treatment period, conduct a battery of behavioral tests to assess cognitive function, including learning and memory.

-

Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue for downstream analysis.

-

Histological and Biochemical Analysis: Perform immunohistochemistry to assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic density. Conduct Western blotting to measure levels of key proteins in the cGAS-STING pathway and tau pathology.

-

Data Analysis: Statistically analyze the behavioral, histological, and biochemical data to determine the effects of this compound treatment.

Conclusion

This compound is a valuable research tool for investigating the role of the cGAS-STING pathway in neurodegenerative diseases. Its potency against murine cGAS, favorable pharmacokinetic profile, and demonstrated efficacy in a mouse model of tauopathy make it a critical compound for preclinical studies aimed at validating cGAS as a therapeutic target. Further research into the development of human-specific cGAS inhibitors based on similar scaffolds holds promise for the future treatment of neuroinflammatory and neurodegenerative disorders.

References

TDI-6570: A Technical Guide to its Specificity for Murine over Human cGAS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TDI-6570, a small molecule inhibitor of the cyclic GMP-AMP synthase (cGAS). The focus of this document is to delineate the compound's marked specificity for the murine isoform of cGAS over its human counterpart. This guide will cover the quantitative differences in inhibitory activity, the experimental methodologies used to determine this specificity, and the underlying signaling pathways.

Introduction

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that plays a pivotal role in the innate immune system.[1][2][3] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm—a danger signal indicating cellular damage or infection—cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[2][3][4] This cyclic dinucleotide then binds to and activates the stimulator of interferon genes (STING), an endoplasmic reticulum-resident protein.[2][3][4] The activation of STING initiates a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, orchestrating a robust immune response.[2][3][4][5]

Given the involvement of the cGAS-STING pathway in various autoimmune and neurodegenerative diseases, the development of specific cGAS inhibitors is of significant therapeutic interest.[1][4] this compound has emerged as a potent and specific inhibitor of murine cGAS, demonstrating significant utility in preclinical mouse models of disease.[1][4] However, a critical aspect for its translational relevance is its differential activity against human cGAS. This guide will explore this species-specific inhibition in detail.

Quantitative Analysis of this compound Specificity

The inhibitory potency of this compound against murine and human cGAS has been quantified using various biochemical and cell-based assays. The data consistently demonstrates a significant preference for the murine enzyme. For comparison, data for TDI-8246, a potent human cGAS inhibitor, is also presented.[6][7]

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Murine cGAS | Cell-based (IFNβ reporter) | 1.64 µM | [6] |

| This compound | Human cGAS | Cell-based (reporter lines) | Inefficient inhibition | [1] |

| TDI-8246 | Human cGAS | Cell-free (ATP depletion) | 81.23 nM (8.123 x 10⁻⁸ M) | [6] |

Note: The significant difference in IC50 values underscores the species-specific inhibitory profile of this compound.

Experimental Protocols

The determination of cGAS inhibition and specificity involves a multi-tiered experimental approach, ranging from cell-free enzymatic assays to cell-based functional assays.

This biochemical assay directly measures the enzymatic activity of purified cGAS.

-

Principle: cGAS utilizes ATP and GTP as substrates to synthesize cGAMP. The rate of ATP consumption is therefore directly proportional to cGAS activity.

-

Methodology:

-

Recombinant murine or human cGAS is incubated with ATP, GTP, and a dsDNA activator (e.g., herring testes DNA).

-

The reaction is performed in the presence of varying concentrations of the inhibitor (this compound).

-

The amount of remaining ATP in the reaction mixture is quantified using a luciferase-based ATP detection reagent (e.g., ATP Glo assay).

-

The IC50 value is calculated by plotting the percentage of cGAS inhibition against the inhibitor concentration.[6]

-

These assays measure the downstream consequences of cGAS activation in a cellular context.

-

Principle: Reporter cell lines are engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter that is responsive to transcription factors activated by the cGAS-STING pathway, such as IRF3 or NF-κB.

-

Methodology for Murine cGAS Specificity:

-

A murine macrophage reporter cell line (e.g., J774-Dual™) is used, which expresses a reporter for IRF-induced pathways.[1]

-

Cells are pre-treated with various concentrations of this compound.

-

cGAS is activated by transfecting the cells with dsDNA.

-

The level of reporter gene expression is measured to determine the extent of pathway inhibition.[1]

-

-

Methodology for Human cGAS Specificity:

-

A human monocytic reporter cell line (e.g., THP1-Dual™) is employed, which also expresses reporters for IRF and NF-κB pathways.[1]

-

A similar experimental procedure as described for the murine cells is followed.

-

The lack of significant inhibition of the reporter signal in the presence of this compound demonstrates its poor activity against human cGAS.[1]

-

This method assesses the functional outcome of cGAS inhibition by measuring the production of key inflammatory cytokines.

-

Principle: Activation of the cGAS-STING pathway leads to the secretion of cytokines like CXCL10 and CCL5.

-

Methodology:

-

Primary murine or human immune cells (e.g., microglia or macrophages) are cultured.

-

Cells are treated with the cGAS inhibitor followed by a cGAS activator (e.g., pathogenic tau fibrils which can induce cytosolic mtDNA leakage).[6]

-

The concentration of secreted cytokines in the culture supernatant is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays (e.g., MAGPIX).[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for evaluating inhibitor specificity.

Caption: The cGAS-STING signaling cascade.

Caption: Experimental workflow for assessing species specificity.

Discussion and Conclusion

The data presented in this guide unequivocally establishes this compound as a potent and specific inhibitor of murine cGAS, with markedly reduced activity against the human ortholog. This species specificity is a critical consideration for researchers using this compound. While this compound is an excellent tool for interrogating the cGAS-STING pathway in mouse models, its direct clinical translation to humans is not viable.

The difference in inhibitory activity likely stems from amino acid variations within the catalytic pocket of murine and human cGAS. Human and mouse cGAS proteins share less than 60% sequence similarity, with up to 116 different amino acid residues in their enzymatic domains.[4][7] These differences are significant enough to alter the binding affinity of small molecule inhibitors like this compound.

For researchers focused on the therapeutic potential of cGAS inhibition in humans, compounds such as TDI-8246, which are specifically optimized for human cGAS, are more appropriate lead candidates.[6][7] The development and characterization of such species-specific inhibitors are essential for both advancing our understanding of cGAS biology and for the progression of novel therapeutics targeting this pathway.

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism and therapeutic potential of targeting cGAS-STING signaling in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Tau activation of microglial cGAS–IFN reduces MEF2C-mediated cognitive resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and development of cGAS inhibitors and their uses to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Preclinical Studies of TDI-6570: A cGAS Inhibitor for Alzheimer's Disease Models

Abstract

Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease (AD), contributing to synaptic dysfunction and cognitive decline. Recent research has highlighted the role of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway as a key driver of innate immune responses in neurodegenerative conditions. Pathological tau, a hallmark of AD, can activate this pathway in microglia, leading to a type I interferon (IFN-I) response that impairs cognitive resilience. This technical guide summarizes the foundational preclinical research on TDI-6570, a potent and specific small molecule inhibitor of murine cGAS. In mouse models of tauopathy, pharmacological inhibition of cGAS with this compound has been shown to mitigate neuroinflammation, restore synaptic integrity and plasticity, and reverse cognitive deficits, underscoring the therapeutic potential of targeting the cGAS-STING-IFN axis in Alzheimer's disease.

Introduction: The cGAS-STING Pathway in Alzheimer's Disease

The cGAS-STING signaling cascade is a fundamental component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from cellular damage, such as mitochondrial DNA leakage.[1][2] In the central nervous system, microglia are the predominant expressors of cGAS and STING.[2] Upon binding to dsDNA, cGAS catalyzes the formation of cyclic GMP-AMP (cGAMP), which acts as a second messenger.[2][3] cGAMP then binds to and activates STING, an adaptor protein on the endoplasmic reticulum. This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][4][5]

In the context of Alzheimer's disease, this pathway can become chronically activated. Studies have shown that pathogenic tau can induce the leakage of mitochondrial DNA into the cytosol of microglia, thereby activating the cGAS-STING pathway.[2][6] This sustained activation contributes to a state of chronic neuroinflammation, synapse loss, and cognitive impairment.[2][6] Consequently, inhibiting this pathway presents a promising therapeutic strategy. This compound has emerged as a key pharmacological tool in preclinical studies to investigate this hypothesis.[1][2]

This compound: A Potent Murine cGAS Inhibitor

This compound is a small molecule identified as one of the most potent inhibitors of mouse cGAS.[1][2] It is characterized by high gastrointestinal absorption and good brain permeability, making it suitable for in vivo studies in mouse models.[1] Importantly, this compound is specific to murine cGAS and does not efficiently inhibit human cGAS.[1] This specificity makes it an excellent tool for validating the therapeutic concept in preclinical mouse models of disease. Studies have confirmed that even at high concentrations, this compound shows no significant toxicity.[1]

Compound Specifications

| Property | Value | Source |

| Synonym | 1-(7-chloro-6-fluoro-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-one | InvivoGen |

| Molecular Formula | C₁₄H₁₄ClFN₂O₂ | InvivoGen |

| Molecular Weight | 296.7 g/mol | InvivoGen |

| Purity | ≥ 95% (UHPLC) | InvivoGen |

| Solubility | 5 mg/ml in DMSO | InvivoGen |

| Effective Conc. | 0.01 - 1 µM (in vitro) | InvivoGen |

Mechanism of Action: Inhibition of the cGAS-STING-IFN Axis

This compound acts by directly inhibiting the enzymatic activity of cGAS. By preventing the synthesis of cGAMP, it effectively blocks the entire downstream signaling cascade, including the activation of STING, phosphorylation of TBK1 and IRF3, and subsequent production of type I interferons and interferon-stimulated genes (ISGs).

Caption: Mechanism of this compound in blocking Tau-induced neuroinflammation.

Preclinical Efficacy in a Tauopathy Mouse Model

The primary foundational study for this compound in an AD context was conducted using the P301S transgenic mouse model, which exhibits significant tau pathology.[6]

Experimental Protocol: P301S Mouse Study

-

Animal Model: P301S transgenic male mice, which express a mutant form of human tau associated with frontotemporal dementia and develop tau pathology.[6]

-

Treatment: this compound was formulated into a research diet pellet at a concentration of 150 mg of drug per kg of diet.[6]

-

Administration: Mice were fed the this compound-containing diet or a control diet ad libitum for a duration of 3 months.[6]

-

Behavioral Testing: Cognitive function was assessed using the Novel Object Recognition (NOR) test.[6]

-

Endpoint Analysis: Following behavioral testing, brain tissue was collected for analysis of synapse integrity, synaptic plasticity (long-term potentiation), and gene expression (e.g., neuronal MEF2C transcriptional network).[6]

Caption: Experimental workflow for the this compound study in P301S mice.

Summary of Key Findings

Pharmacological inhibition of cGAS with this compound in the P301S tauopathy model led to significant improvements in AD-related pathology and cognitive function.[6]

| Endpoint Measured | P301S Control Group | P301S + this compound Group | Outcome |

| Cognitive Function (NOR) | Impaired Memory | Memory Restored | Significant Improvement[6] |

| Synaptic Integrity | Reduced | Restored | Protection Against Synapse Loss[6] |

| Synaptic Plasticity (LTP) | Deficits | Restored | Reversal of Plasticity Impairment[6] |

| Neuronal MEF2C Network | Decreased | Enhanced | Upregulation of Resilience Genes[6] |

| Microglial IFN-I Response | Activated | Diminished | Reduction in Neuroinflammation[6] |

| Pathogenic Tau Load | High | Unchanged | Effect is downstream of tau pathology[6] |

Conclusion and Future Directions

The foundational studies on this compound in a mouse model of tauopathy provide compelling evidence that inhibiting the microglial cGAS-STING pathway is a viable therapeutic strategy for Alzheimer's disease. By blocking the deleterious type I interferon response to pathogenic tau, this compound was able to restore synaptic health and cognitive function without altering the upstream tau pathology itself.[6] This suggests that targeting this neuroinflammatory axis can enhance the brain's cognitive resilience against AD-related pathological insults.[6]

While this compound is a murine-specific inhibitor, these findings have paved the way for the development of human-specific cGAS inhibitors (such as TDI-8246) for clinical investigation.[2][6] Further research will be required to validate these findings in other AD models, including those with amyloid-β pathology, and to ultimately translate this promising therapeutic approach to human clinical trials. The targeting of the cGAS-STING pathway represents a novel, amyloid-independent approach to treating the neuroinflammatory component of Alzheimer's disease.[7][8]

References

- 1. invivogen.com [invivogen.com]

- 2. Mechanism and therapeutic potential of targeting cGAS-STING signaling in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling by cGAS-STING in Neurodegeneration, Neuroinflammation and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tau activation of microglial cGAS–IFN reduces MEF2C-mediated cognitive resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therini Bio | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 8. Therini Bio | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

An In-depth Technical Guide to TDI-6570: A Potent and Selective Murine cGAS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDI-6570 is a potent and selective small-molecule inhibitor of murine cyclic GMP-AMP synthase (cGAS), a key sensor of cytosolic double-stranded DNA (dsDNA) that plays a critical role in the innate immune response. By blocking the synthesis of the second messenger cyclic GMP-AMP (cGAMP), this compound effectively suppresses the downstream activation of the STING (Stimulator of Interferon Genes) pathway and the subsequent production of type I interferons and other pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the basic properties, mechanism of action, and key characteristics of this compound, with a focus on its application in preclinical research, particularly in the context of neurodegenerative diseases. Detailed experimental protocols and quantitative data are presented to facilitate its use in laboratory settings.

Core Properties and Characteristics

This compound is a valuable tool for investigating the role of the cGAS-STING pathway in murine models of disease. Its key features include high potency and selectivity for mouse cGAS, with negligible activity against its human counterpart.[1][2] The compound exhibits favorable pharmacokinetic properties, including oral bioavailability and brain permeability, making it suitable for in vivo studies.[1]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 1-(7-chloro-6-fluoro-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-one | [1] |

| CAS Number | 2287331-29-5 | [1] |

| Molecular Formula | C₁₄H₁₄ClFN₂O₂ | [1] |

| Molecular Weight | 296.7 g/mol | [1] |

| Purity | ≥ 95% (UHPLC) | [1] |

| Solubility | 5 mg/mL in DMSO | [1] |

In Vitro Activity

| Parameter | Value | Cell Line/Assay | Reference |

| IC₅₀ (mouse cGAS) | 1.64 µM | BV2 IFN-β Luciferase Reporter Assay (inhibition of HT-DNA induced IFN response) | [3] |

| Selectivity | Ineffective against human cGAS | THP1-Dual™ reporter cells (IC₅₀ > 40 µM) | [4] |

| Toxicity | No substantial toxicity up to 100 µM | Primary neuron, microglia, and astrocyte cultures | [3] |

In Vivo Pharmacokinetics (Mouse)

| Parameter | Value | Dosing Regimen | Reference |

| Brain-to-Plasma Ratio | 1.97 | Single dose (50 mg/kg) IP administration | [3] |

| Half-life (Brain) | 12.4 hours | Single dose (50 mg/kg) IP administration | [3] |

| Half-life (Plasma) | 10.3 hours | Single dose (50 mg/kg) IP administration | [3] |

| Administration | Orally administrable (formulated in chow) | Chronic treatment in a mouse model of tauopathy | [1][3] |

Mechanism of Action: Inhibition of the cGAS-STING Pathway

This compound functions by directly inhibiting the enzymatic activity of cGAS. In the presence of cytosolic dsDNA, which can originate from pathogens or damaged host cells, cGAS is activated and catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum, triggering a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the transcription of type I interferons and other inflammatory genes. This compound blocks the initial step of this cascade, thereby preventing the downstream inflammatory response.

References

The Initial Investigation of TDI-6570: A cGAS Inhibitor for Tauopathy Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial investigation of TDI-6570, a potent and specific inhibitor of murine cyclic GMP-AMP synthase (cGAS), in the context of tauopathy research. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows. This information is intended to serve as a valuable resource for professionals in the fields of neurodegenerative disease research and drug development.

Core Findings and Mechanism of Action

Research has identified the cGAS-STING (Stimulator of Interferon Genes) pathway as a critical mediator of neuroinflammation in tauopathies. Pathogenic tau has been shown to induce the leakage of mitochondrial DNA into the cytosol of microglia.[1] This mislocalized self-DNA is detected by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, activates STING, leading to the phosphorylation of TBK1 and the subsequent activation of the transcription factor IRF3. This cascade culminates in the production of type I interferons (IFN-I), which have been demonstrated to suppress the MEF2C (myocyte enhancer factor 2C) transcriptional network in neurons. The downregulation of MEF2C, a key factor in cognitive resilience, contributes to the synaptic and cognitive deficits observed in tauopathy models.[2][3]

This compound has emerged as a key tool compound to probe this pathway. As a potent inhibitor of mouse cGAS, it has been shown to effectively dampen the IFN-I response, preserve synaptic integrity, and mitigate memory loss in the P301S transgenic mouse model of tauopathy.[1][4] Notably, the therapeutic effects of cGAS inhibition with this compound were achieved without altering the overall tau pathology, suggesting a mechanism that enhances neuronal resilience to existing pathology.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial investigation of this compound and the related human cGAS inhibitor, TDI-8246.

| Compound | Target | Assay | IC50 | Reference |

| This compound | Mouse cGAS | HT-DNA-induced cGAS activation in BV2 IfnB reporter line | 1.64 µM | [2] |

| TDI-8246 | Human cGAS | cGAS/HT-DNA-catalyzed conversion of ATP and GTP | 8.123 x 10⁻⁸ M | [2] |

Table 1: In Vitro Potency of cGAS Inhibitors

| Parameter | Value | Reference |

| Brain-to-Plasma Ratio | 1.97 | [2] |

| Half-life in Brain | 12.4 hours | [2] |

| Half-life in Plasma | 10.3 hours | [2] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Condition | Observation | Reference |

| In Vitro Toxicity | Up to 100 µM in primary neuron, microglia, and astrocyte cultures | No change in cell viability | [2] |

| In Vivo Treatment | 150 mg/kg body weight in chow diet | Reduced expression of IFN-stimulated genes in the hippocampi of P301S transgenic mice | [2] |

Table 3: Toxicity and In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the initial investigation of this compound.

In Vitro cGAS Inhibition Assay (ATP Glo Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mouse cGAS.

Methodology:

-

The inhibitory effects of this compound on mouse cGAS/HT-DNA-catalyzed conversion of ATP and GTP to produce cGAMP were measured.

-

The reaction was carried out in the presence of varying concentrations of this compound (e.g., 0.1 µM to 10 µM).

-

The remaining ATP concentration in the reaction mixtures was quantified using a commercial ATP Glo assay.

-

Data were normalized to a vehicle control (DMSO) and plotted as a dose-response curve to calculate the IC50 value.

Cell-Based cGAS Activity Assay (BV2 IfnB Reporter Line)

Objective: To assess the functional inhibition of the cGAS-STING pathway in a cellular context.

Methodology:

-

A BV2 microglial cell line engineered with an Interferon-beta (IfnB) reporter system was utilized.

-

Cells were treated with herring testes DNA (HT-DNA) to stimulate the cGAS-STING pathway.

-

Dose-dependent inhibition of cGAS activity by this compound was measured by quantifying the reporter gene expression.

-

The IC50 was determined from the resulting dose-response curve.

Cytokine Quantification (MagPix Multiplex ELISA)

Objective: To measure the levels of inflammatory cytokines in cell culture supernatants.

Methodology:

-

Primary mouse microglia were treated with tau fibrils to induce an inflammatory response.

-

Culture medium supernatants were collected after a specified incubation period.

-

The concentrations of CXCL10 and CCL2 were quantified using a MagPix multiplex ELISA system according to the manufacturer's instructions.

In Vivo Tauopathy Mouse Model and this compound Treatment

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of tauopathy.

Methodology:

-

Animal Model: P301S transgenic mice, which express a human tau mutation and develop tau pathology, were used. These mice were crossed with Cgas knockout (Cgas–/–) mice for genetic validation studies.

-

Drug Formulation: this compound was formulated into a standard chow diet at a concentration of 150 mg of drug per kg of diet.

-

Treatment Paradigm: 6- to 7-month-old P301S transgenic and non-transgenic littermate mice were fed the this compound-containing diet or a control diet for 3 months.

-

Outcome Measures: Following the treatment period, mice were subjected to behavioral testing to assess cognitive function, and brain tissue was collected for histological and biochemical analyses, including the expression of interferon-stimulated genes.

Synthesis of this compound

Objective: To produce this compound for research purposes.

Methodology: The synthesis of this compound was performed as previously described. A key modification involved the filtration of intermediates using water and cold methanol to obtain multigram quantities. The purity of the final product was confirmed by liquid chromatography-mass spectrometry (LC-MS) analysis.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The cGAS-STING signaling pathway in tauopathy and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the initial investigation of this compound in tauopathy research.

References

Methodological & Application

Application Notes and Protocols for TDI-6570 in Cell Culture